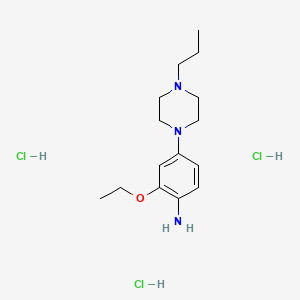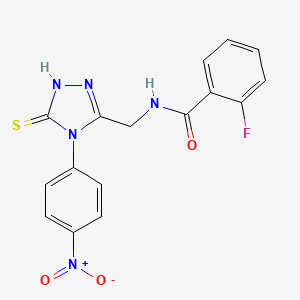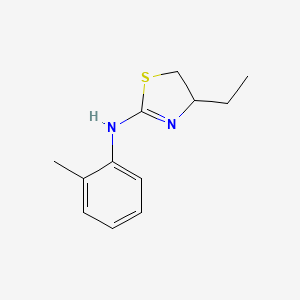
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide is a synthetic organic compound characterized by the presence of a triazine ring substituted with a dimethylamino group, a methoxy group, and an acetamide group. This compound exhibits unique chemical and biological properties, making it an area of interest in various fields including chemistry, biology, medicine, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the triazine core, followed by the introduction of the dimethylamino and methoxy groups via nucleophilic substitution reactions. The final step includes the attachment of the acetamide group to the triazine ring.
Reaction Conditions:
Preparation of the triazine core may involve cyclization reactions under acidic or basic conditions.
Introduction of the dimethylamino group may be achieved using dimethylamine under controlled temperature conditions.
The methoxy group is typically introduced via methylation reactions using methanol and a suitable catalyst.
The final acetamide group is added through an amidation reaction, often using acetic anhydride or acetyl chloride as reagents.
Industrial Production Methods
In industrial settings, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent product quality and yield. Optimized reaction conditions, including temperature, pressure, and solvent selection, are crucial to achieving efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions may convert the acetamide group to an amine group, or the triazine ring may undergo reduction.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur, introducing different functional groups to the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products
Oxidation: N-oxides of the triazine ring.
Reduction: Reduced amines or partially hydrogenated triazine derivatives.
Substitution: Halogenated or alkylated triazine compounds.
科学的研究の応用
Chemistry
In chemistry, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology
The compound's biological applications include its use as a probe to study enzyme mechanisms and as a potential inhibitor for specific biochemical pathways.
Medicine
In medicine, the compound is explored for its pharmacological properties, including potential anti-cancer and antimicrobial activities. It acts on specific molecular targets within cells, disrupting critical biological processes.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique reactivity and stability.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The dimethylamino and methoxy groups enhance its binding affinity to these targets, facilitating the modulation of biological pathways. This interaction can lead to the inhibition or activation of key enzymes, affecting cellular processes and leading to desired therapeutic outcomes.
類似化合物との比較
Compared to similar triazine-based compounds, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.
Similar Compounds
N-((4-(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide: Lacks the methoxy group, leading to different reactivity and biological activity.
N-((4-(methoxy)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide: Lacks the dimethylamino group, affecting its binding affinity and efficacy.
N-((4-(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(tolyloxy)acetamide: Differs in the substitution pattern on the aromatic ring, leading to varied chemical behavior.
Conclusion
This compound is a versatile compound with diverse applications in scientific research and industry. Its unique chemical structure allows it to undergo various reactions, making it valuable for synthesizing complex molecules and studying biological processes. The compound's specific interactions with molecular targets highlight its potential in medicinal chemistry and industrial applications, distinguishing it from similar compounds in its class.
特性
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-11-6-5-7-12(8-11)24-10-14(22)17-9-13-18-15(21(2)3)20-16(19-13)23-4/h5-8H,9-10H2,1-4H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJCJOVZQJKDJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=NC(=NC(=N2)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2995802.png)


![methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2995805.png)


![N-(1H-benzo[d]imidazol-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide](/img/structure/B2995809.png)
![2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2995811.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2995812.png)
![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2995815.png)
![2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2995816.png)
![3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one](/img/structure/B2995817.png)

